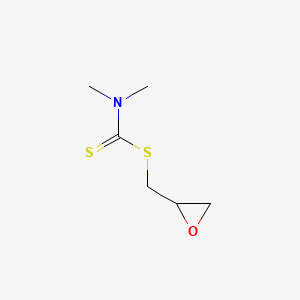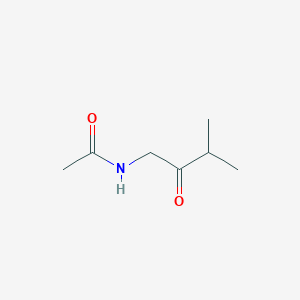![molecular formula C9H11FO B13792400 Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride CAS No. 90014-06-5](/img/structure/B13792400.png)
Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[222]oct-2-ene-1-carbonyl fluoride is an organic compound with a unique bicyclic structure It is characterized by a bicyclo[222]octene framework, which consists of a cyclohexane ring fused with two ethylene bridges, and a carbonyl fluoride functional group attached to the second carbon atom of the bicyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride typically involves the following steps:
Formation of Bicyclo[2.2.2]oct-2-ene: This can be achieved through a Diels-Alder reaction between cyclohexadiene and ethylene.
Introduction of the Carbonyl Fluoride Group: The bicyclo[2.2.2]oct-2-ene can be further reacted with phosgene (carbonyl chloride) in the presence of a base to introduce the carbonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety measures when handling reactive intermediates like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl fluoride group can be a site for nucleophilic attack, leading to the formation of different derivatives.
Oxidation and Reduction: The bicyclic structure can be subjected to oxidation or reduction reactions, altering the oxidation state of the carbon atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, or thiols can react with the carbonyl fluoride group under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the bicyclic structure.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the bicyclic system.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced bicyclic compounds with altered hydrogenation states.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme mechanisms and interactions due to its reactive carbonyl fluoride group.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride involves its reactivity towards nucleophiles. The carbonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity can be exploited in various chemical transformations, where the compound acts as an intermediate or a reagent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the carbonyl fluoride group, making it less reactive in nucleophilic substitution reactions.
Bicyclo[2.2.2]oct-2-ene: Similar bicyclic structure but without the carbonyl fluoride group.
Cyclohexene: A simpler structure with only one ring and no ethylene bridges.
Uniqueness
Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride is unique due to the presence of the carbonyl fluoride group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and materials science.
Eigenschaften
CAS-Nummer |
90014-06-5 |
|---|---|
Molekularformel |
C9H11FO |
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride |
InChI |
InChI=1S/C9H11FO/c10-8(11)9-4-1-7(2-5-9)3-6-9/h1,4,7H,2-3,5-6H2 |
InChI-Schlüssel |
ZGBCDHJHZYVKOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C=C2)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
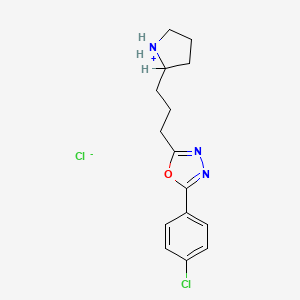
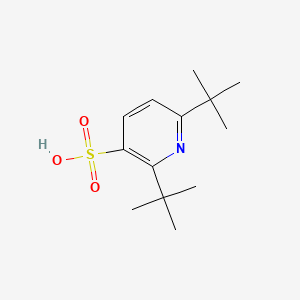

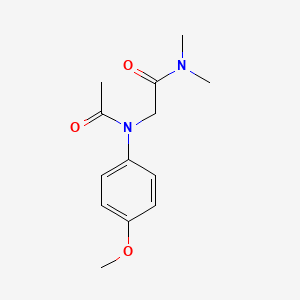
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)


